Lipophilicity Control: Predicted XLogP3-AA Differentiation from the Unsubstituted 4,5,6,7-Tetrahydro Core
The 3,7-diethyl-6-methyl substitution increases the predicted partition coefficient (XLogP3-AA) of the compound to approximately 2.8, compared to 0.6 for the unsubstituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine core [1]. This ΔXLogP3 of ~2.2 log units confers a >100-fold increase in calculated lipophilicity, directly impacting membrane permeability predictions and chromatographic retention behavior in medicinal chemistry workflows. The closely related 2,7-diethyl-6-methyl regioisomer (CAS 1702640-51-4) shares the same molecular formula but differs in the position of the ethyl group, resulting in altered hydrogen-bonding topology that affects target engagement [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA ≈ 2.8 (predicted by PubChem for 2,7-diethyl-6-methyl analog; the 3,7-isomer is expected to have similar or moderately higher lipophilicity due to the ethyl group being further from the pyrimidine nitrogen) |
| Comparator Or Baseline | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine core: XLogP3 = 0.6 |
| Quantified Difference | ΔXLogP3 ≈ +2.2 log units (~160-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2024.11.20 release); no experimental logP data available for the target compound |
Why This Matters
The substantial lipophilicity increase relative to the unsubstituted core enables the compound to serve as a more drug-like intermediate for CNS-penetrant or cell-permeable probe synthesis, reducing the number of synthetic steps needed to reach lead-like chemical space.
- [1] PubChem. 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine (CID 136838881 and related entries); XLogP3-AA computed descriptors for the core scaffold and 2,7-diethyl-6-methyl analog. View Source
- [2] PubChem CID 136838881: 2,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. Molecular formula C11H19N3, MW 193.29, XLogP3-AA 2.8, HBD 1, HBA 2, TPSA 29.9 Ų. View Source
